

1,2-Bis(phenylsulfinyl)ethane CAS number and molecular weight

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Compound of Interest

Compound Name: 1,2-Bis(phenylsulfinyl)ethane

Cat. No.: B1276340

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An In-depth Technical Guide to 1,2-Bis(phenylsulfinyl)ethane

This technical guide provides a comprehensive overview of **1,2-Bis(phenylsulfinyl)ethane**, a versatile chiral ligand in modern synthetic chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its chemical properties, synthesis, and applications, particularly in catalysis.

Core Compound Information

1,2-Bis(phenylsulfinyl)ethane is an organosulfur compound that exists as a mixture of meso and racemic diastereomers. It is primarily utilized as a bidentate chiral ligand in transition metal catalysis, most notably in palladium-catalyzed reactions.

Physicochemical Data

The following table summarizes the key physicochemical properties of **1,2-Bis(phenylsulfinyl)ethane**.

Property	Value	Reference
CAS Number	6099-21-4, 21461-90-5	
Molecular Formula	C ₁₄ H ₁₄ O ₂ S ₂	
Molecular Weight	278.39 g/mol	
Melting Point (meso)	160 °C	
Melting Point (racemic)	Not specified	
Appearance	White to off-white powder	[1]
Solubility	Soluble in many common organic solvents	

Synthesis of 1,2-Bis(phenylsulfinyl)ethane

The synthesis of **1,2-Bis(phenylsulfinyl)ethane** is typically achieved through the controlled oxidation of its precursor, 1,2-bis(phenylthio)ethane. Various oxidizing agents can be employed for this transformation, with the stoichiometry of the oxidant being crucial to prevent over-oxidation to the corresponding sulfone.

Experimental Protocol: Oxidation of 1,2-Bis(phenylthio)ethane

This protocol describes a general method for the synthesis of **1,2-Bis(phenylsulfinyl)ethane**.

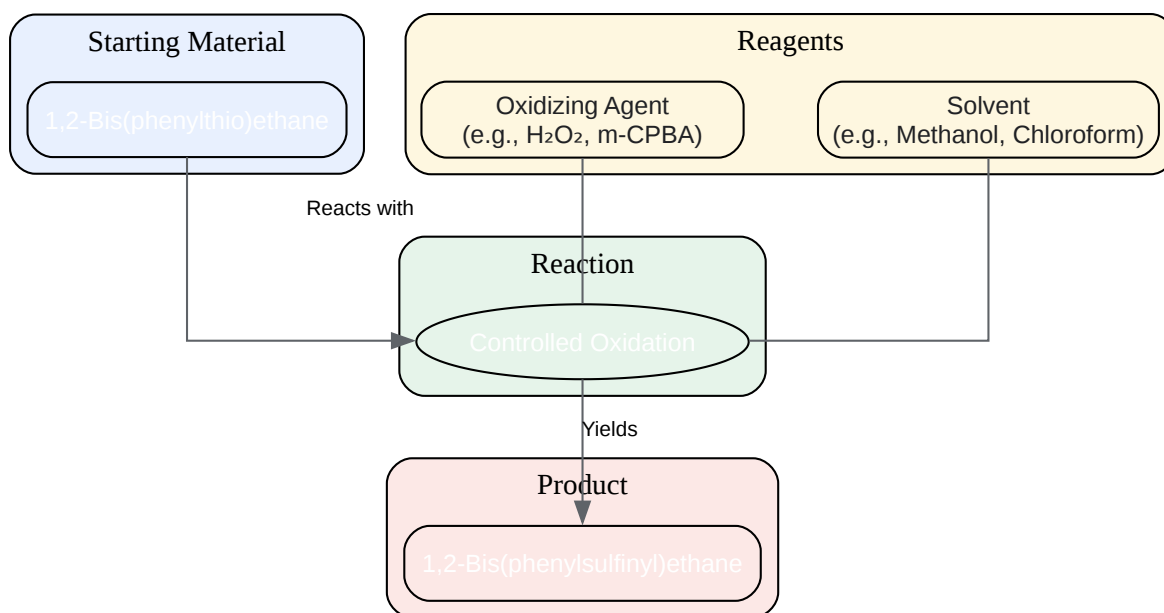
Materials:

- 1,2-Bis(phenylthio)ethane
- Oxidizing agent (e.g., hydrogen peroxide, m-CPBA, sodium periodate)
- Solvent (e.g., methanol, chloroform, acetone)
- Standard laboratory glassware and purification equipment

Procedure:

- Dissolve 1,2-bis(phenylthio)ethane in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution in an ice bath.
- Slowly add a controlled amount (typically 2.0 to 2.2 equivalents) of the chosen oxidizing agent to the stirred solution. The reaction can be exothermic.
- Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Once the starting material is consumed, the reaction is quenched. The work-up procedure will vary depending on the oxidant used.
 - For m-CPBA, the reaction mixture is typically washed with a saturated aqueous solution of sodium sulfite to quench excess peracid, followed by washes with saturated aqueous sodium bicarbonate and brine.
 - For sodium periodate, the insoluble inorganic salts are removed by filtration.
- The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
- The crude **1,2-Bis(phenylsulfinyl)ethane** can be purified by column chromatography on silica gel or by recrystallization.

Synthesis Workflow



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Caption: Synthesis of **1,2-Bis(phenylsulfinyl)ethane**.

Application in Catalysis

1,2-Bis(phenylsulfinyl)ethane is a key ligand in the "White Catalyst" (**1,2-Bis(phenylsulfinyl)ethane** palladium(II) acetate), which is highly effective for allylic C-H oxidation reactions. This catalytic system allows for the direct functionalization of C-H bonds, providing a more atom-economical approach compared to traditional methods that require pre-functionalized substrates.

Experimental Protocol: Palladium-Catalyzed Macrolactonization

This protocol provides a typical procedure for an intramolecular allylic C-H oxidation to form a macrocycle, a reaction where the White Catalyst is particularly effective.

Materials:

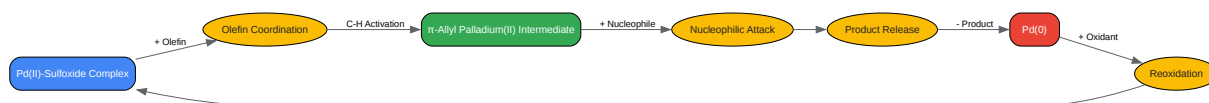
- **1,2-Bis(phenylsulfinyl)ethane** palladium(II) diacetate (White Catalyst)
- Benzoic acid substrate with a terminal olefin
- Benzoquinone
- Dichloromethane (CH_2Cl_2)
- Saturated ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware and purification equipment

Procedure:

- In a round-bottom flask, charge the White Catalyst (0.02 mmol) and benzoquinone (0.4 mmol).
- In a separate vial, dissolve the benzoic acid substrate (0.2 mmol) in dichloromethane (10 mL).
- Transfer the substrate solution to the flask containing the catalyst and oxidant.
- Fit the flask with a condenser and heat the reaction mixture at 45 °C for 72 hours.
- After cooling to room temperature, quench the reaction with a saturated solution of ammonium chloride (5 mL).
- Extract the aqueous layer with dichloromethane (2 x 30 mL).
- Combine the organic layers, wash with water (1 x 30 mL), and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure.
- Purify the crude product by flash chromatography on silica gel to obtain the desired macrolactone.

Catalytic Cycle of Allylic C-H Oxidation

The proposed mechanism for the palladium-catalyzed allylic C-H oxidation involves a series of steps where the sulfoxide ligand plays a crucial role in the C-H activation step.



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Caption: Proposed Catalytic Cycle.

Conclusion

1,2-Bis(phenylsulfinyl)ethane has emerged as a significant ligand in the field of synthetic organic chemistry. Its role in facilitating challenging C-H functionalization reactions, particularly through the White Catalyst, opens up new avenues for the efficient synthesis of complex molecules. This guide provides foundational knowledge for researchers looking to employ this versatile compound in their synthetic endeavors. Further research into the development of more enantioselective catalytic systems based on this ligand is an active area of investigation.

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References

- 1. researchgate.net [researchgate.net]
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